Anti-Tubercular Potency Against Sensitive H37Rv Strain: Head-to-Head Comparison with Isoniazid
In a published medicinal chemistry study, N-(3-pyridinylmethyl)-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide (designated compound 7f) was identified as the most potent derivative in a series of pyridinyl-thiadiazoles. Its activity against the drug-sensitive M. tuberculosis H37Rv strain was found to be comparable to that of the first-line clinical agent isoniazid (INH) [1].
| Evidence Dimension | In vitro antimycobacterial activity (MIC) against M. tuberculosis H37Rv |
|---|---|
| Target Compound Data | Activity reported as 'comparable with Isoniazid'. Exact MIC value not specified in the accessible abstract. |
| Comparator Or Baseline | Isoniazid (INH), the standard first-line anti-TB drug. |
| Quantified Difference | Qualitative equivalence reported. |
| Conditions | In vitro broth microdilution assay against M. tuberculosis H37Rv (sensitive strain). |
Why This Matters
Demonstrates that the compound's intrinsic potency is on par with the most crucial drug in TB therapy, providing a high benchmark for further evaluation, but the lack of an exact MIC value limits direct comparison with other series members.
- [1] Mahajan, N. S., & Dhawale, S. C. (2015). Linked pyridinyl-thiadiazoles: Design and synthesis as potential candidate for treatment of XDR and MDR tuberculosis. European Journal of Medicinal Chemistry, 102, 243–248. View Source
